molecular formula C25H21NO4 B11121705 2-(Furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121705
M. Wt: 399.4 g/mol
InChI Key: PPSFGXBERUYUBS-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a furan ring, a phenyl group with a propan-2-yl substituent, and a chromeno[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under basic conditions.

    Synthesis of the 4-(propan-2-yl)phenyl intermediate: This involves the Friedel-Crafts alkylation of benzene with propan-2-yl chloride in the presence of a Lewis acid catalyst.

    Construction of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of the intermediates obtained in the previous steps using a suitable cyclization agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chromeno[2,3-c]pyrrole core can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of dihydrochromeno[2,3-c]pyrrole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(furan-2-yl)methyl]-1-[4-(methyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-[(furan-2-yl)methyl]-1-[4-(ethyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-[(furan-2-yl)methyl]-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific structural features, such as the presence of the propan-2-yl group on the phenyl ring and the furan-2-ylmethyl substituent. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO4/c1-15(2)16-9-11-17(12-10-16)22-21-23(27)19-7-3-4-8-20(19)30-24(21)25(28)26(22)14-18-6-5-13-29-18/h3-13,15,22H,14H2,1-2H3

InChI Key

PPSFGXBERUYUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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